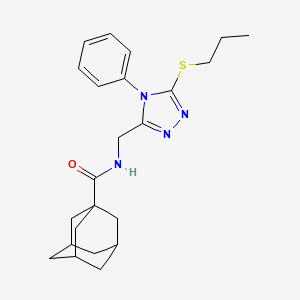
(1S,3s)-N-((4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3s)-N-((4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C23H30N4OS and its molecular weight is 410.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (1S,3s)-N-((4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide , identified by its CAS number 476452-15-0 , is a hybrid derivative that combines the structural features of adamantane and 1,2,4-triazole. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.
Structural Characteristics
The molecular formula of this compound is C23H30N4OS with a molecular weight of 410.6 g/mol . The structure features an adamantane core, which is known for its stability and unique three-dimensional shape, combined with a triazole ring that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 476452-15-0 |
| Molecular Formula | C23H30N4OS |
| Molecular Weight | 410.6 g/mol |
Anticancer Properties
Research indicates that compounds related to adamantane derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain adamantane phenylalkylamines demonstrated promising anticancer effects in vitro against multiple cancer types, including pancreatic and prostate cancers .
The specific compound has not been extensively studied in isolation; however, the structural similarities to other adamantane derivatives suggest potential mechanisms of action involving apoptosis induction and cell cycle arrest at the sub-G1 phase .
Cholinesterase Inhibition
The 1,2,4-triazole moiety is often associated with cholinesterase inhibitory activity. A related study highlighted that derivatives of triazoles exhibited excellent cholinesterase inhibition, which is significant for treating neurodegenerative diseases like Alzheimer's . The potential for this compound to interact similarly could position it as a candidate for further research in neuropharmacological applications.
Antimicrobial Activity
Adamantane derivatives have also been reported to possess antimicrobial properties. The presence of the triazole ring in this compound may enhance its antibacterial and antifungal activities, as indicated by studies on related compounds . The hybrid nature of this molecule may allow it to target multiple pathways within microbial organisms.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant antiproliferative effects against cancer cells |
| Cholinesterase Inhibition | Potential for neuroprotective applications |
| Antimicrobial | Possible antibacterial and antifungal properties |
Synthesis and Evaluation
A study focused on synthesizing various 1,2,4-triazole derivatives demonstrated that modifications to the triazole structure could lead to enhanced biological activities. The synthesis of this compound was achieved through a multi-step process involving adamantane derivatives and triazole precursors .
In Vitro Studies
In vitro assays have shown that similar compounds can effectively inhibit cancer cell growth. For example, compounds with similar structural motifs were tested against eight different cancer cell lines and exhibited varying degrees of activity . Future studies should aim to evaluate this compound specifically under controlled conditions.
Propriétés
IUPAC Name |
N-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4OS/c1-2-8-29-22-26-25-20(27(22)19-6-4-3-5-7-19)15-24-21(28)23-12-16-9-17(13-23)11-18(10-16)14-23/h3-7,16-18H,2,8-15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWZFUPALLPVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














